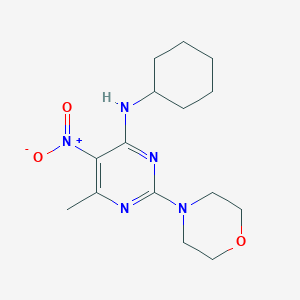

N-cyclohexyl-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

Description

N-cyclohexyl-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name |

N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-11-13(20(21)22)14(17-12-5-3-2-4-6-12)18-15(16-11)19-7-9-23-10-8-19/h12H,2-10H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABSUHPMAOMMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)NC3CCCCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine: Similar in structure but with different substituents.

N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-amine}: Belongs to the class of quinazolinamines with a different core structure.

Uniqueness

N-cyclohexyl-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and morpholinyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

N-cyclohexyl-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine core substituted with a cyclohexyl group, a morpholine moiety, and a nitro group. This unique configuration contributes to its biological activity.

Research indicates that this compound exerts its effects through multiple pathways:

- Inhibition of Enzymatic Activity : The compound has shown promising results in inhibiting specific enzymes linked to cancer proliferation and metastasis. For instance, it exhibits significant inhibition against matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

- Cell Proliferation and Apoptosis : Studies have demonstrated that this compound induces apoptosis in cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells. It has been observed to have an IC50 value of 0.126 μM against the MDA-MB-231 cell line, indicating potent anti-proliferative activity .

- Selectivity for Cancer Cells : The compound displays a favorable selectivity index, being significantly more effective against cancerous cells compared to non-cancerous cells. This selectivity is crucial for minimizing side effects during treatment .

Study 1: Anti-Cancer Efficacy

In a preclinical study, this compound was tested on BALB/c nude mice inoculated with MDA-MB-231 cells. The treatment led to a notable reduction in lung metastasis compared to control groups treated with conventional therapies .

Study 2: Mechanistic Insights

A detailed mechanism study revealed that the compound inhibits EGFR phosphorylation and arrests the cell cycle at the G2/M phase in cancer cells, further supporting its role as an anti-cancer agent .

Biological Activity Data Table

| Biological Activity | Target | IC50 Value | Remarks |

|---|---|---|---|

| Inhibition of MMPs | MMP-2, MMP-9 | Not specified | Significant inhibition observed |

| Anti-proliferative effect | MDA-MB-231 (TNBC) | 0.126 μM | Potent selectivity over MCF10A |

| Induction of apoptosis | Various cancer lines | Variable | Higher caspase levels compared to controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.